5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid
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Overview
Description
5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid is a complex organic compound with the molecular formula C32H47NO5S. It is known for its unique structure, which includes a naphthalene ring substituted with a hexadecylcarbamoyl group and a thioxopentanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a hydroxyl group and a hexadecylcarbamoyl group through a series of reactions, including nitration, reduction, and acylation.
Coupling with Thioxopentanoic Acid: The functionalized naphthalene derivative is then coupled with thioxopentanoic acid using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the thioxo group can produce thiols or sulfides .
Scientific Research Applications
5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid exerts its effects involves its interaction with specific molecular targets. The hexadecylcarbamoyl group allows the compound to embed in lipid membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual interaction can modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid: shares similarities with other naphthalene derivatives and thioxopentanoic acid analogs.
Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol have similar aromatic structures but lack the hexadecylcarbamoyl and thioxopentanoic acid moieties.
Thioxopentanoic Acid Analogs: Compounds such as 3-thioxopropanoic acid have similar thioxo groups but differ in the length and substitution of the carbon chain.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C32H47NO5S |
---|---|
Molecular Weight |
557.8 g/mol |
IUPAC Name |
5-[3-(hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy-3-sulfanylidenepentanoic acid |
InChI |
InChI=1S/C32H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-33-32(37)28-24-29(38-22-20-25(39)23-30(34)35)26-18-15-16-19-27(26)31(28)36/h15-16,18-19,24,36H,2-14,17,20-23H2,1H3,(H,33,37)(H,34,35) |
InChI Key |
DPLSPYKZEVEWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OCCC(=S)CC(=O)O)O |
Origin of Product |
United States |
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